4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
Description
4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a complex organic compound that features a combination of sulfonyl, chlorophenyl, and naphthothiazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S2/c22-15-8-10-16(11-9-15)29(26,27)13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)28-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFBPLWYDZPKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide typically involves multiple steps:
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Formation of the Naphthothiazole Core: : The naphthothiazole core can be synthesized via a cyclization reaction involving a naphthalene derivative and a thioamide. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmospheres.
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Introduction of the Chlorophenyl Sulfonyl Group: : The chlorophenyl sulfonyl group is introduced through a sulfonylation reaction. This involves reacting a chlorobenzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction.
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Coupling with Butanamide: : The final step involves coupling the naphthothiazole core with the chlorophenyl sulfonyl group and butanamide. This can be achieved through a condensation reaction, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to promote the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the sulfonyl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions. Nucleophiles such as amines or thiols can replace the chlorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like DMF (dimethylformamide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is used as a building block for synthesizing more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in various chemical reactions.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific active sites, making it a potential candidate for developing enzyme inhibitors.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating diseases such as cancer or bacterial infections.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiazole groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
- 4-((4-bromophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
- 4-((4-methylphenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, the presence of the chlorophenyl group can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Biological Activity
4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition. This article synthesizes available research findings on its biological activity, including case studies and data tables.
The compound has the following molecular characteristics:
- Molecular Formula : C19H15ClN2O3S2
- Molecular Weight : 418.9 g/mol
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including antibacterial properties and enzyme inhibition. The presence of the sulfonamide group and the naphtho-thiazole moiety are critical for these activities.
Antibacterial Activity
Studies have shown that derivatives of sulfonamides, including those similar to this compound, exhibit significant antibacterial effects. For instance:
- Compounds with a 4-chlorophenyl substitution demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Inhibitory concentrations (IC50) for some derivatives were reported as low as 2.14 µM, indicating potent antibacterial properties compared to standard drugs like thiourea (IC50 = 21.25 µM) .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Acetylcholinesterase (AChE) : Certain derivatives showed strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.
- Urease : The compound exhibited strong urease inhibition, which is significant in managing urinary tract infections and related conditions .
Case Studies
- Antibacterial Screening : A study involving synthesized compounds similar to the target compound evaluated their efficacy against various bacterial strains. The results indicated that compounds with a sulfonamide group had enhanced activity against both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition highlighted that compounds containing the thiazole ring and sulfonamide functionalities had promising results in inhibiting AChE and urease enzymes. The study utilized standard methods for determining enzyme activity and inhibition percentages .
Data Tables
Q & A
Q. How can the synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) to evaluate variables such as solvent polarity, temperature, and catalyst loading. For example, refluxing in ethanol with glacial acetic acid (as a catalyst) under controlled pressure can enhance cyclization efficiency for thiazole derivatives . Monitor intermediates via TLC or HPLC. Purify via recrystallization or column chromatography, prioritizing solvents like ethyl acetate/hexane mixtures for better separation of sulfonamide and thiazole intermediates .
Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm the presence of the 4-chlorophenylsulfonyl group (δ 7.4–7.6 ppm for aromatic protons) and the dihydronaphthothiazole moiety (δ 2.8–3.2 ppm for methylene protons adjacent to sulfur) .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass).
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases or proteases) using fluorescence-based or colorimetric assays. For antimicrobial activity, use broth microdilution to determine MIC values .
- In silico docking : Utilize AutoDock Vina or Schrödinger Suite to predict binding affinity to biological targets like the ATP-binding pocket of kinases, focusing on the sulfonyl and thiazole groups as key pharmacophores .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic structure and reactivity of this compound?
- Methodological Answer :
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, highlighting electron-deficient regions (e.g., sulfonyl group) for nucleophilic attack .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (BDEs) for the sulfonyl and thiazole moieties, informing stability under reactive conditions .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational flexibility .
Q. How can researchers resolve contradictions in experimental data, such as unexpected tautomerism or byproduct formation?
- Methodological Answer :
- Tautomerism analysis : Use variable-temperature NMR to detect equilibrium between thione and thiol forms in solution. Compare with XRD data (e.g., C–S bond lengths) to confirm dominant tautomer .
- Byproduct identification : Employ LC-MS/MS to trace side products. For example, oxidation of the dihydronaphthothiazole ring during synthesis may form naphtho[1,2-d]thiazole derivatives, requiring inert atmospheres (N2/Ar) to suppress .
Q. What experimental designs address challenges in formulating this compound for in vivo studies (e.g., solubility, bioavailability)?
- Methodological Answer :
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Use phase-solubility diagrams to optimize drug-loading capacity .
- Bioavailability optimization : Design prodrugs by modifying the butanamide side chain with ester linkages, which hydrolyze in vivo to release the active molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
